3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or a skeletal formula.
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, bond lengths and angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with common reagents.Safety And Hazards
Researchers refer to Material Safety Data Sheets (MSDS) for information on a compound’s hazards, safe handling procedures, and emergency response measures.
Future Directions
Based on the results of their analyses, researchers may suggest future directions for research. This could include further studies to fully understand the compound’s properties, potential applications of the compound, or modifications to the compound to enhance its properties.
Please consult with a qualified professional or refer to relevant academic resources for detailed information.
properties
IUPAC Name |
3-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13-3-6-18(21-20-13)26-12-14-7-9-22(10-8-14)27(23,24)15-4-5-17(25-2)16(19)11-15/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUIRYTHGQSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine |
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